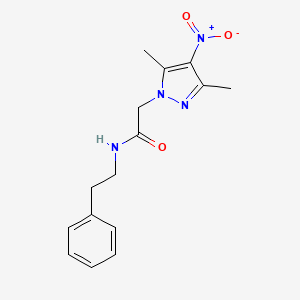
3,6-DIMETHYL-2-(METHYLSULFANYL)-5-PHENOXY-4(3H)-PYRIMIDINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone is a heterocyclic compound with a pyrimidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,6-dimethyl-2-(methylsulfanyl)-4(3H)-pyrimidinone with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Applications De Recherche Scientifique
3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,6-dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyl-2-(methylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Similar in structure but with a thieno ring instead of a phenoxy group.
3,6-Dimethylpyrazine-2,5-dicarboxylic acid: Similar in having a dimethyl substitution but differs in the core structure and functional groups.
Uniqueness
3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone is unique due to its combination of a pyrimidinone core with a phenoxy and methylsulfanyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
3,6-dimethyl-2-methylsulfanyl-5-phenoxypyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(17-10-7-5-4-6-8-10)12(16)15(2)13(14-9)18-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQWZMWCVFVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)SC)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B5670192.png)


![2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5670215.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5670230.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B5670236.png)
![2-(2-ethoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5670237.png)
![[(2,4-DIMETHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B5670247.png)
![{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetic acid](/img/structure/B5670264.png)

![2-({[3-(acetylamino)phenyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5670269.png)
![(3R*,4S*)-1-[(2-chloro-6-methylphenyl)sulfonyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5670286.png)

